

N-Ethylheptanamide: A Core Component in Targeted Protein Degradation

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Compound of Interest

Compound Name: *N*-ethylheptanamide

Cat. No.: B15620699

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylheptanamide is a chemical compound with the molecular formula $C_9H_{19}NO$. While its standalone biological activity is not extensively documented in publicly available literature, it has emerged as a critical building block in the field of targeted protein degradation. Specifically, **N-ethylheptanamide** serves as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This guide provides a comprehensive overview of **N-ethylheptanamide**'s role in the development of a potent and selective Fibroblast Growth Factor Receptor 2 (FGFR2) degrader, offering insights into its application, the experimental protocols for the synthesis of the final PROTAC molecule, and the biological consequences of its use in this context.

Physicochemical Properties of N-Ethylheptanamide

Property	Value	Reference
CAS Number	54007-34-0	[1]
Molecular Formula	C ₉ H ₁₉ NO	[1]
Molecular Weight	157.25 g/mol	[1]
Boiling Point	154 °C (at 15 Torr)	[1]
Density (predicted)	0.859 ± 0.06 g/cm ³	[1]
pKa (predicted)	16.864 ± 0.46	[1]

Application of N-Ethylheptanamide as a PROTAC Linker

The most prominent documented application of **N-ethylheptanamide** is as a linker in the synthesis of a selective FGFR2 degrader, referred to as compound N5 in a 2024 study by Feng et al.[2]. In this PROTAC, **N-ethylheptanamide** forms part of the chemical tether that connects the pan-FGFR inhibitor Erdafitinib (the "warhead" that binds to the target protein) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (the "anchor" that recruits the degradation machinery). The resulting PROTAC, N5, was shown to be a highly effective and selective degrader of FGFR2.[2]

Synthesis of FGFR2 Degradation N5

While a specific, detailed experimental protocol for the synthesis of **N-ethylheptanamide** itself is not provided in the primary literature, it is available from commercial chemical suppliers. The following protocol outlines the synthesis of the final PROTAC molecule (N5), where **N-ethylheptanamide** is utilized as a linker component. The synthesis involves coupling the FGFR inhibitor, the linker, and the E3 ligase ligand.

Experimental Protocol: Synthesis of PROTAC N5

The synthesis of the final PROTAC N5 is a multi-step process. The **N-ethylheptanamide** is incorporated into the linker, which is then sequentially coupled to the E3 ligase ligand and the target protein binder. A general procedure for the final coupling step is described below:

- **Activation of the Carboxylic Acid:** The carboxylic acid-functionalized linker (containing the **N-ethylheptanamide** moiety) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). A peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are added to the solution to activate the carboxylic acid.
- **Coupling Reaction:** To the activated linker solution, the amine-functionalized binding moiety (either the FGFR inhibitor or the E3 ligase ligand, depending on the synthetic strategy) is added. The reaction mixture is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the final PROTAC molecule.

Biological Activity and Mechanism of Action of the N-Ethylheptanamide-Containing PROTAC (N5)

The PROTAC molecule N5, which incorporates **N-ethylheptanamide** in its linker, demonstrates potent and selective biological activity against FGFR2.

Quantitative Biological Data for PROTAC N5

Parameter	Value	Cell Line/Assay	Reference
FGFR2 IC50	0.08 nM	Enzyme Inhibition Assay	[2]
DC50 (FGFR2 Degradation)	6.46 nM	KATOIII cells	[3]
Antiproliferative Activity	>50% inhibition at 0.17 nM	Gastric cancer cells	[2]

Mechanism of Action

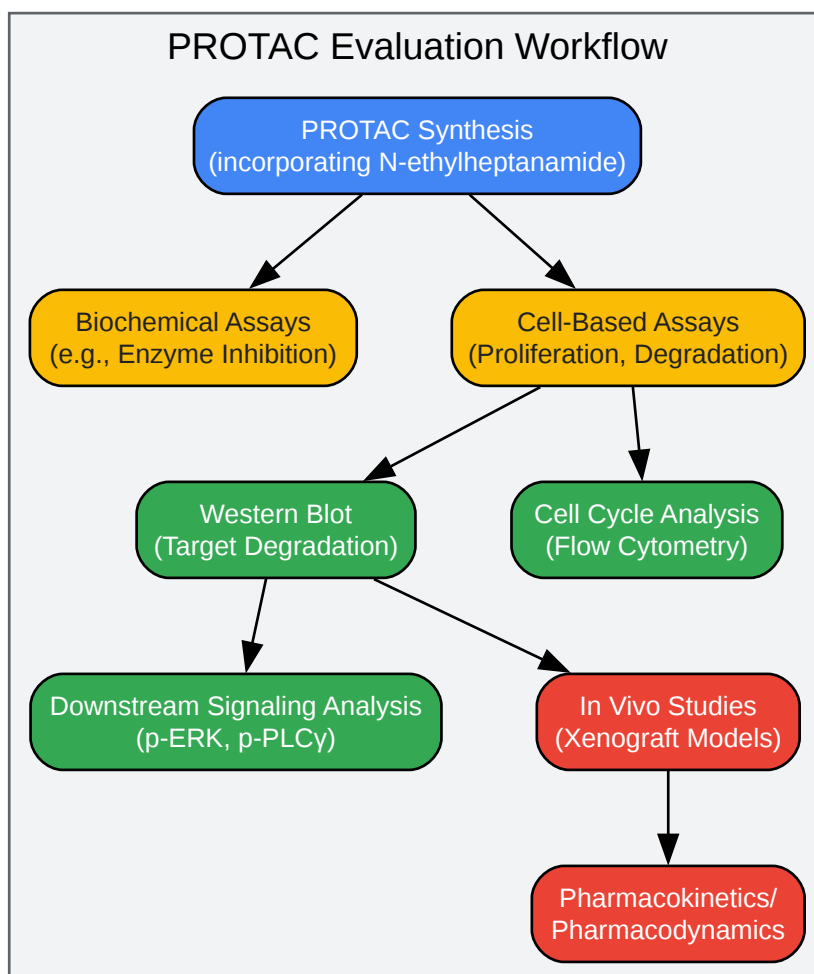
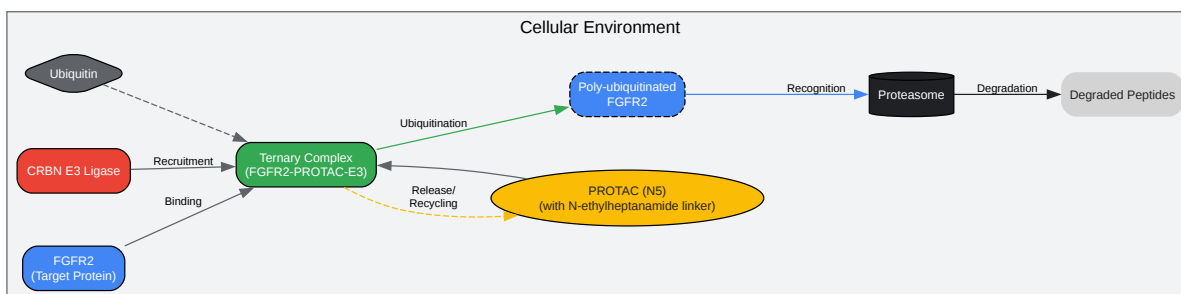
The **N-ethylheptanamide**-containing PROTAC, N5, functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of FGFR2.[2] The linker, which includes the **N-ethylheptanamide** structure, plays a crucial role in positioning the FGFR2 protein and the CRBN E3 ligase in close proximity to facilitate the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.[4]

Signaling Pathway

The degradation of FGFR2 by N5 leads to the downregulation of its downstream signaling pathways, which are critical for the proliferation and survival of certain cancer cells. Specifically, the degradation of FGFR2 results in reduced activation of p-ERK and p-PLC γ . [3] This inhibition of downstream signaling ultimately leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in FGFR2-dependent gastric cancer cells. [2][3]

Visualizations

PROTAC Mechanism of Action



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